molecular formula C15H19N3O3 B2520247 6,7-dimethoxy-N-(oxolan-2-ylmethyl)quinazolin-4-amine CAS No. 477859-91-9

6,7-dimethoxy-N-(oxolan-2-ylmethyl)quinazolin-4-amine

Cat. No. B2520247
CAS RN: 477859-91-9
M. Wt: 289.335
InChI Key: KVCVARSBGATXQW-UHFFFAOYSA-N
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Description

The compound “6,7-dimethoxy-N-(oxolan-2-ylmethyl)quinazolin-4-amine” belongs to the class of quinazoline derivatives . Quinazolines are heterocyclic compounds that have been studied for their potential therapeutic properties .


Molecular Structure Analysis

The compound contains a quinazoline core, which is a bicyclic system consisting of two fused six-membered rings, a benzene ring, and a pyrimidine ring. It also has methoxy groups at the 6 and 7 positions, an oxolan-2-ylmethyl group attached to the nitrogen atom, and an amine group at the 4 position .


Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, particularly at the nitrogen atoms and any substituents they may have .

Scientific Research Applications

Antimalarial Drug Development

The synthesis and evaluation of 6,7-dimethoxyquinazoline derivatives, including compounds structurally related to 6,7-dimethoxy-N-(oxolan-2-ylmethyl)quinazolin-4-amine, have highlighted their potential in antimalarial drug development. Studies involving structure-activity relationship analyses have led to the identification of derivatives with significant antimalarial activity, making them promising leads for new antimalarial therapies. These findings underscore the versatility of the quinazoline scaffold in medicinal chemistry, particularly for addressing global health challenges like malaria (Mizukawa et al., 2021).

Anti-tubercular Agents

Research into 4-anilinoquinolines and 4-anilinoquinazolines, closely related to the 6,7-dimethoxyquinazoline framework, has identified novel inhibitors of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. These compounds exhibit potent anti-tubercular activity with minimal toxicity, highlighting their potential as new therapeutic agents against tuberculosis. The identification of key structural features essential for Mtb inhibition within this class of compounds provides valuable insights for the design of more effective anti-tubercular drugs (Asquith et al., 2019).

Synthetic Methodologies

The development of synthetic methodologies for quinazoline derivatives, including 6,7-dimethoxyquinazolines, has broad implications for drug discovery. Efficient synthetic routes enable the generation of diverse quinazoline-based libraries for biological screening, thereby accelerating the discovery of new therapeutic agents. These synthetic advancements contribute to the expansion of the chemical space accessible for drug development, facilitating the exploration of novel quinazoline-based pharmacophores (Costa et al., 2004).

properties

IUPAC Name

6,7-dimethoxy-N-(oxolan-2-ylmethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-19-13-6-11-12(7-14(13)20-2)17-9-18-15(11)16-8-10-4-3-5-21-10/h6-7,9-10H,3-5,8H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCVARSBGATXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NCC3CCCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)quinazolin-4-amine

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